3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid
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Overview
Description
3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or transition-metal-catalyzed coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions: 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: It serves as a probe for studying biological processes and as a ligand for receptor binding studies.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-[Benzo(b)thiophen-2-yl]-4-methylbenzoic acid
- 3-[Benzo(b)thiophen-2-yl]-4-nitrobenzoic acid
- 3-[Benzo(b)thiophen-2-yl]-4-methoxybenzoic acid
Comparison:
- Uniqueness: 3-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs .
- Biological Activity: The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-12-6-5-10(15(17)18)7-11(12)14-8-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSSTXGFLFFLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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